Pyridine-N-oxide

Catalog No.
S593286
CAS No.
694-59-7
M.F
C5H5NO
M. Wt
95.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-N-oxide

CAS Number

694-59-7

Product Name

Pyridine-N-oxide

IUPAC Name

1-oxidopyridin-1-ium

Molecular Formula

C5H5NO

Molecular Weight

95.1 g/mol

InChI

InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H

InChI Key

ILVXOBCQQYKLDS-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C=C1)[O-]

solubility

10.51 M

Synonyms

pyridine N-oxide, pyridine N-oxide perchlorate

Canonical SMILES

C1=CC=[N+](C=C1)[O-]

The exact mass of the compound Pyridine-N-oxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.51 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18250. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of pyridine N-oxides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyridine-N-oxide (PNO) is the N-oxidized derivative of pyridine, existing as a colorless, hygroscopic solid. The introduction of the N-O bond significantly alters the electronic properties of the pyridine ring compared to the parent compound, pyridine. This modification results in a substantially larger dipole moment and reduced basicity, making PNO five orders of magnitude less basic than pyridine. These fundamental changes create a versatile reagent that serves as a mild oxidizing agent, a precursor for substituted pyridines, and a unique ligand in coordination chemistry and catalysis, where it enables reactions that are inefficient or impossible with pyridine itself.

Research Fit

Scaffold Heteroaromatic N-oxide with strong push-pull electron effect
Reactivity Ambivalent species: engages both nucleophilic and electrophilic reagents
Utility Versatile intermediate for C-H activation, electrophilic substitution and catalysis

Direct substitution of Pyridine-N-oxide (PNO) with its parent heterocycle, pyridine, or with substituted analogs is often unfeasible due to critical differences in reactivity and electronic properties. The N-O bond in PNO fundamentally changes its role in chemical transformations. Unlike pyridine, which is a simple Lewis base, PNO acts as a potent oxygen-transfer agent and activates the pyridine ring for selective C-H functionalization at the 2- and 4-positions—a reactivity pattern difficult to achieve with pyridine itself. For instance, in Rh(III)-catalyzed C-H functionalization, reactions with PNO substrates show significantly higher selectivity compared to pyridine substrates due to distinct electrostatic interactions and transition state energies. Furthermore, in nucleophilic catalysis, the oxygen atom of PNO is a stronger nucleophile than the nitrogen atom in pyridine, leading to enhanced catalytic activity and enantioselectivity that cannot be replicated by simply using pyridine or its derivatives.

Substitution Risk

Basicity Mismatch

Pyridine-N-oxide is over four orders of magnitude less basic than pyridine, altering acid-catalyzed reaction pathways and coordination behavior.

Catalytic Profile Divergence

N-oxide uniquely catalyzes thiosemicarbazide formation through a mechanism distinct from basicity, so pyridine cannot replicate this activity.

Polarity Difference

Significantly higher dipole moment (approx. 4.1 D) impacts solubility, chromatographic retention, and supramolecular assembly compared to pyridine and other N-oxides.

Superior C-H Functionalization Selectivity Compared to Pyridine

In Rh(III)-catalyzed oxidative C-H bond functionalization with dialkyl alkynes, Pyridine-N-oxide substrate (1b) exhibits significantly higher regioselectivity for the C-2 position compared to the analogous pyridine substrate (1a). Computational analysis shows the energy span for functionalization at the C-2 position of the N-oxide is 1.1 kcal/mol lower than at the C-4 position. In contrast, for the pyridine substrate, the energy spans for C-2 and C-4 functionalization are nearly identical, leading to poor selectivity.

Evidence DimensionRegioselectivity (Energy Span Difference, ΔΔG‡)
Target Compound Data1.1 kcal/mol preference for C-2 functionalization
Comparator Or BaselinePyridine substrate: ~0 kcal/mol difference between C-2 and C-4 functionalization
Quantified DifferenceSignificantly improved C-2 selectivity
ConditionsRh(III)-catalyzed oxidative C-H functionalization with a dialkyl alkyne, DFT calculations.

For synthesizing precisely substituted 2-arylpyridines, using the N-oxide precursor provides regiocontrol that is unattainable with pyridine itself, simplifying purification and improving yield of the desired isomer.

Basicity vs Pyridine
Head-to-head
pKa ~1.0 (pyridine-N-oxide) vs ~5.2 (pyridine)
May support selection for acid-sensitive transformations requiring a weaker base.
Data to verify; reported in aqueous solution at 25°C.

Enhanced Nucleophilic Catalytic Activity Over Pyridine Analog

In the acylative dynamic kinetic resolution of azole hemiaminals, a chiral 4-aryl-pyridine-N-oxide catalyst (C4f) produced the desired product in high yield and enantioselectivity. When its direct structural analog, the reduced 4-aryl-pyridine (C5f), was used as the catalyst under identical conditions, the product was obtained in only 29% yield and with poor enantioselectivity (16% ee). This demonstrates the essential role of the N-oxide group for achieving high catalytic activity and chiral induction.

Evidence DimensionProduct Yield and Enantiomeric Excess (ee)
Target Compound DataHigh yield and enantioselectivity (e.g., 92% yield, 88% ee for catalyst C4a)
Comparator Or Baseline4-Aryl-pyridine catalyst (C5f): 29% yield, 16% ee
Quantified Difference>3x higher yield and a significant increase in enantioselectivity
ConditionsAcylative dynamic kinetic resolution of a tetrazole hemiaminal with isobutyric anhydride.

This demonstrates that for high-performance nucleophilic catalysis, the N-oxide is not just a minor modification but a critical functional group for enabling efficient and stereoselective transformations, making it the required procurement choice.

Dipole Moment vs Pyridine
Head-to-head
4.13 D vs 2.20 D (pyridine)
Impacts solvent selection, chromatographic behavior, and intermolecular interactions.
Gas-phase microwave spectroscopy; comparison to reported pyridine values.

Enables High-Yield Direct Arylation Where 2-Pyridyl Organometallics Fail

Pyridine-N-oxide serves as a stable and effective precursor for the synthesis of 2-arylpyridines via palladium-catalyzed direct arylation, with reactions occurring in excellent yield and complete selectivity for the 2-position. This provides a robust process solution that circumvents the use of 2-pyridyl organometallic reagents (e.g., 2-pyridyl boronic acids), which are known for their frequent instability and difficult synthesis, often leading to failed or low-yield coupling reactions. The N-oxide products can be easily deoxygenated in high yield to the final 2-arylpyridine.

Evidence DimensionProcess Viability and Yield
Target Compound DataHigh yields for direct arylation (e.g., 95% yield with 4-bromotoluene)
Comparator Or Baseline2-Pyridyl organometallics (e.g., boronic acids): Frequent instability, difficult synthesis, and rare successful cross-couplings.
Quantified DifferenceProvides a reliable, high-yield synthetic route where the alternative is often impractical or fails completely.
ConditionsPd(OAc)2/P(t-Bu)3-catalyzed direct arylation with aryl bromides.

For process development and manufacturing, procuring Pyridine-N-oxide as a starting material offers a more reliable, scalable, and cost-effective pathway to 2-arylpyridines than relying on problematic organometallic intermediates.

Catalytic Activity
Class-level
N-oxide catalyzes thiosemicarbazide formation; separate basicity correlation from pyridines.
Reported catalytic advantage may require validation for specific substrate sets.
Class-level inference; mechanism involves α-effect distinct from basicity.
C-H Functionalization
Head-to-head
Higher overall reactivity and exclusive C2-selectivity in Rh(III)-catalyzed annulation.
May support C2-selective annulation workflow; pyridine leads to poor regioselectivity.
Computational and experimental evidence; O-pivaloyl hydroxamic acid-directed system.
Electrophilic Regioselectivity
Source review
Nitration proceeds easily at C4 to give 4-nitropyridine-N-oxide; pyridine deactivated.
Enables direct access to 4-substituted pyridine derivatives without forcing conditions.
Review-level evidence; nitration conditions require further verification.

Precursor for Regioselective Synthesis of 2-Substituted Pyridines

Pyridine-N-oxide is the preferred starting material for multi-step syntheses requiring unambiguous installation of a substituent at the C-2 position. Its unique electronic properties enable high-yield, site-selective C-H activation and arylation reactions that are not feasible with pyridine itself, avoiding complex and low-yielding isomer separations downstream.

High-Performance Organocatalysis Requiring Strong Nucleophilicity

In asymmetric acyl transfer reactions, chiral catalysts based on the Pyridine-N-oxide scaffold significantly outperform their pyridine counterparts. The superior nucleophilicity of the N-oxide oxygen atom is critical for achieving high reaction rates and enantioselectivity, making PNO-derived catalysts the enabling choice for these transformations.

Mild Oxygen Source in Metal-Catalyzed Oxidations

As a terminal oxidant in metal-catalyzed reactions, such as the gold-catalyzed oxidation of alkynes to 1,2-dicarbonyls, Pyridine-N-oxide offers a mild and effective oxygen source. Its use allows for efficient transformations under conditions where other oxidants might be too harsh or lead to side reactions.

Enabling C-H Functionalization in Modern Photocatalysis

In photoredox catalysis, Pyridine-N-oxide and its derivatives can be employed as hydrogen atom transfer (HAT) precursors. Upon single-electron oxidation, they generate highly reactive oxygen-centered radicals capable of abstracting hydrogen from strong, unactivated C-H bonds, enabling a wide range of alkylation and heteroarylation reactions.

Application Fit Matrix

Application
Selection Property
Validation Focus
4-Substituted pyridine synthesis
Regioselective C4 electrophilic functionalization
Nitration or other electrophilic substitution yield and regiochemistry
C2-Selective C-H functionalization
High C2-selectivity in Rh(III)-catalyzed annulation
Annulation product regioisomeric ratio and yield
α-Effect nucleophilic catalysis
Catalytic activity distinct from basicity
Reaction rate and turnover in organophosphorus formation
Coordination chemistry & crystal engineering
Large dipole moment for supramolecular assembly
Coordination polymer structure and intermolecular interactions

XLogP3

-1.2

LogP

-1.2 (LogP)

Melting Point

65.5 °C

UNII

91F12JJJ4H

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

694-59-7

Wikipedia

Pyridine N-oxide

General Manufacturing Information

Pyridine, 1-oxide: ACTIVE

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